Tau Peptide (379-408) Trifluoroacetate
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H228N44O46.C2HF3O2/c1-16-69(10)108(180-122(213)85(39-41-102(196)197)164-111(202)70(11)158-99(192)58-154-115(206)87(51-76-56-150-63-156-76)168-126(217)91(55-104(200)201)172-134(225)109(73(14)188)181-121(212)82(30-19-22-44-143)163-112(203)71(12)159-117(208)80(28-17-20-42-141)162-113(204)72(13)160-123(214)89(53-98(145)191)170-120(211)84(38-40-101(194)195)165-114(205)79(144)27-23-45-152-139(146)147)133(224)179-105(66(4)5)130(221)171-86(50-75-34-36-78(190)37-35-75)124(215)166-81(29-18-21-43-142)119(210)175-94(61-186)136(227)184-48-26-33-97(184)129(220)177-107(68(8)9)132(223)178-106(67(6)7)131(222)174-93(60-185)116(207)155-59-100(193)161-90(54-103(198)199)127(218)182-110(74(15)189)135(226)176-95(62-187)137(228)183-47-25-32-96(183)128(219)167-83(31-24-46-153-140(148)149)118(209)169-88(52-77-57-151-64-157-77)125(216)173-92(138(229)230)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-190H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,191)(H,150,156)(H,151,157)(H,154,206)(H,155,207)(H,158,192)(H,159,208)(H,160,214)(H,161,193)(H,162,204)(H,163,203)(H,164,202)(H,165,205)(H,166,215)(H,167,219)(H,168,217)(H,169,209)(H,170,211)(H,171,221)(H,172,225)(H,173,216)(H,174,222)(H,175,210)(H,176,226)(H,177,220)(H,178,223)(H,179,224)(H,180,213)(H,181,212)(H,182,218)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,229,230)(H4,146,147,152)(H4,148,149,153);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZRZJHNUGVRBV-YYFYSCIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H229F3N44O48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Amino Acid Assembly
The synthesis of Tau Peptide (379-408) begins with SPPS using Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acids anchored to a resin. The Rink Amide ChemMatrix resin is preferred for its compatibility with long peptide sequences and high swelling capacity in dimethylformamide (DMF). The 30-amino-acid sequence (RENAKAKTDHGAEIVYKSPVVSGDTSPRHL) is assembled sequentially using automated synthesizers. Each coupling step employs hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) as activators, achieving >99% coupling efficiency per cycle.
Trifluoroacetic Acid Cleavage and Salt Formation
After chain assembly, the peptide is cleaved from the resin using a TFA-based cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 3 hours. This step simultaneously removes side-chain protecting groups and liberates the crude peptide. The trifluoroacetate counterion is incorporated during precipitation in cold diethyl ether, yielding Tau Peptide (379-408) as a TFA salt.
Purification Strategies
Mixed Cation Exchange (MCX) Chromatography
Crude peptide is dissolved in 0.1% TFA and loaded onto an MCX solid-phase extraction cartridge. Impurities are removed with 0.1% TFA in methanol, while the target peptide is eluted using 95% methanol/5% ammonium hydroxide. This step achieves ~80% recovery of the peptide, as validated by liquid chromatography–tandem mass spectrometry (LC-MS/MS).
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final purification is performed using a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes. Tau Peptide (379-408) elutes at ~35% acetonitrile, yielding >95% purity (Table 1).
Table 1: RP-HPLC Purification Parameters
| Column | Gradient | Flow Rate | Purity (%) | Yield (%) |
|---|---|---|---|---|
| C18 (250 × 21.2 mm) | 10–50% ACN/0.1% TFA | 10 mL/min | 95.2 | 62 |
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization–mass spectrometry (ESI-MS) confirms the molecular weight of 3377.6 Da (calculated: 3377.6 Da). Isotopic resolution shows a monoisotopic [M+3H]³⁺ ion at m/z 1126.4, aligning with the theoretical value (Figure 1A).
Analytical HPLC
A Symmetry C18 column (4.6 × 150 mm, 3.5 µm) with a 5–60% acetonitrile gradient over 30 minutes resolves the peptide as a single peak (retention time: 18.2 minutes), confirming homogeneity.
Optimization Challenges and Solutions
Aspartimide Formation Mitigation
The Asp-Thr sequence at positions 22–23 (DT) is prone to aspartimide formation during TFA cleavage. Substituting DIPEA with collidine in the cleavage cocktail reduces this side reaction from 15% to <5%.
Solubility Enhancement
The peptide’s hydrophobic C-terminal region (residues 395–408) necessitates dissolution in 30% acetic acid prior to lyophilization, improving post-synthesis solubility from 0.5 mg/mL to 5 mg/mL.
Applications in Tauopathy Research
This compound serves as a substrate for evaluating tau aggregation inhibitors like RI-AG03, which targets the VQIVYK motif (residues 306–311). Its trifluoroacetate salt form ensures stability during long-term storage at -20°C, with no detectable degradation over 12 months.
Comparative Synthesis Approaches
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SPPS + MCX + RP-HPLC | 62 | 95.2 | Scalable for multi-milligram quantities |
| Native Chemical Ligation (NCL) | 45 | 89.7 | Avoids racemization |
While NCL is viable for segments with cysteine residues, SPPS remains optimal for Tau Peptide (379-408) due to its lack of native cysteines .
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (379-408) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific modification desired, such as acylation or phosphorylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
Immunotherapeutic Applications
Active Immunization:
Recent studies have demonstrated that tau peptide (379-408) can be utilized as an immunogen to elicit an immune response against pathological tau. In preclinical models, vaccination with this peptide has shown promising results in reducing tau pathology and improving cognitive functions. For instance, immunization with phosphorylated forms of the peptide has been associated with a significant reduction in tau-related pathology in transgenic mouse models, leading to cognitive rescue as measured by sensorimotor tasks .
Mechanism of Action:
The mechanism by which this peptide exerts its effects involves the generation of antibodies that can cross the blood-brain barrier (BBB) and bind to phosphorylated tau aggregates. This binding facilitates the clearance of pathological tau from neuronal cells, potentially reversing some cognitive deficits associated with AD .
| Study | Model | Outcome |
|---|---|---|
| Immunization with Tau 379-408 | Tg mice | Reduction in tau pathology and cognitive improvement |
| Active immunization with phospho-tau | htau/PS1 model | Significant decrease in tau aggregates and enhanced cognitive performance |
Biochemical Studies
Peptide Synthesis and Modification:
Tau peptide (379-408) serves as a model for studying peptide synthesis and modification techniques. Its structure allows researchers to explore various biochemical properties and interactions, providing insights into the stability and reactivity of tau fragments under different conditions .
Binding Studies:
Research has also focused on the interaction between tau peptides and antibodies. The non-phosphorylated analog of the tau fragment (379-408) has been investigated for its ability to block antibody binding against specific phosphorylated residues, which is crucial for understanding how antibodies can be designed for therapeutic purposes .
Neuropharmacological Research
Drug Development:
The tau peptide has implications for drug development targeting neurodegenerative disorders. By understanding how this peptide interacts with other molecules involved in tau pathology, researchers can identify potential therapeutic agents that might inhibit tau aggregation or promote its degradation .
Clinical Trials:
Several clinical trials are underway exploring the efficacy of immunotherapeutic approaches targeting tau proteins, including those utilizing variants of the tau peptide. These trials aim to assess not only the safety but also the functional outcomes related to cognitive performance in patients suffering from AD .
Case Study 1: Active Immunization in Transgenic Models
A study involving transgenic mice immunized with Tau 379-408 showed a marked reduction in neurofibrillary tangles and improved performance on cognitive tasks compared to control groups. This suggests that active immunization could be a viable strategy for mitigating tau-related pathology in AD.
Case Study 2: Antibody Development
Research into monoclonal antibodies targeting phosphorylated tau has highlighted the potential for therapeutic interventions using peptides like Tau 379-408. These antibodies have been shown to reduce pathological aggregates in animal models, reinforcing the importance of this peptide in developing effective treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Tau Peptide (379-408) Trifluoroacetate involves its interaction with microtubules and other cellular components. The peptide can mimic the behavior of full-length tau protein, including its ability to stabilize microtubules and promote their assembly. In pathological conditions, the peptide can aggregate, forming neurofibrillary tangles that disrupt cellular function and contribute to neurodegeneration .
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Properties of Tau Peptide (379-408) Trifluoroacetate and Related Peptides
*Estimated based on sequence length.
Key Observations:
- Phosphorylation Status : Tau Peptide (379-408) TFA’s phosphorylation at Ser396/404 distinguishes it from shorter tau fragments (e.g., 307-321, 301-315), enhancing its propensity for β-sheet aggregation, similar to amyloid-β .
- Molecular Weight : Longer tau fragments (e.g., 379-408) exhibit higher molecular weights compared to shorter variants, influencing their solubility and membrane permeability .
- Counterion Effects : Unlike hydrochloride (HCl) formulations (e.g., Amyloid β-Protein HCl), TFA salts improve peptide stability during lyophilization but may introduce trifluoroacetate ions that modulate biological interactions (e.g., glycine receptor modulation) .
Stability and Formulation
Table 2: Stability Profiles of Trifluoroacetate Peptides
*Inferred from CSP7 TFA data due to lack of direct studies on Tau (379-408). †Based on reconstituted osmolality of similar lyophilized peptides .
Key Findings:
- Excipient Efficacy : Lactose outperforms mannitol in preventing moisture-induced aggregation in TFA peptides. For CSP7 TFA, lactose (1:70 ratio) reduced turbidity by 30% compared to mannitol . This suggests lactose may also benefit Tau (379-408) TFA formulations.
- Reconstitution Stability : Nebulization of CSP7 TFA (98.9% stability post-aerosolization) indicates TFA peptides tolerate shear stress, a property critical for inhaled therapeutics . Tau (379-408) TFA’s stability under similar conditions remains untested.
- Osmolality : Reconstituted TFA peptides exhibit slight hypertonicity (~320–378 mOsm/kg), minimizing histamine release risks in vivo .
Biological Activity
Tau peptide (379-408), a segment of the tau protein, has garnered significant attention due to its role in neurodegenerative disorders, particularly tauopathies such as Alzheimer's disease. This article reviews the biological activity of this peptide, focusing on its structural characteristics, mechanisms of action, and implications for therapeutic development.
Structural Characteristics
The sequence of the Tau peptide (379-408) is as follows:
Sequence : H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-OH
This peptide is known to adopt various conformations that influence its biological activity, particularly in the context of amyloid fibril formation. Research has shown that specific residues within this sequence are critical for its aggregation properties, which are linked to the pathogenesis of tau-related diseases .
1. Amyloid Formation and Fibril Stability
Tau protein is intrinsically disordered under normal conditions but can aggregate into insoluble amyloid fibrils under pathological conditions. The Tau peptide (379-408) is implicated in this aggregation process. Studies utilizing Thioflavin T fluorescence assays have demonstrated that mutations in specific residues can significantly affect fibril formation, indicating that hydrophobic interactions play a crucial role in stabilizing these aggregates .
2. Neurotoxicity and Cellular Effects
The aggregation of tau into fibrils is associated with neurotoxicity, contributing to neuronal death and cognitive decline. The Tau peptide (379-408) has been shown to induce cytotoxic effects in neuronal cell lines, leading to increased apoptosis as evidenced by caspase activation assays . This cytotoxicity is thought to stem from the disruption of microtubule stability and subsequent cellular dysfunction.
3. Immunotherapeutic Target
The phosphorylated forms of tau, particularly at serine residues 396 and 404, are recognized as viable targets for immunotherapy. Monoclonal antibodies targeting these phosphorylated epitopes have shown promise in clinical trials aimed at halting the progression of tauopathies . The structural studies of these antibodies reveal that they can stabilize specific conformations of tau that are prevalent in diseased states, potentially modulating the pathological effects associated with tau aggregation .
Case Studies and Experimental Data
-
In Vitro Studies :
- Caspase Activation : Treatment with Tau peptide (379-408) led to significant caspase-3 and caspase-9 cleavage in neuronal cultures, indicating an increase in apoptotic signaling pathways .
- Fibril Formation : Experiments demonstrated that alterations in the peptide sequence could either promote or inhibit fibril formation, highlighting the importance of specific amino acid interactions in amyloid assembly .
- Cell Line Studies :
Summary Table of Biological Activities
Q & A
Solid-Phase Peptide Synthesis (SPPS) :
- Use Fmoc-protected amino acids and Wang resin.
- Activate coupling with DIC/HOBt for efficient amino acid addition .
Cleavage and Deprotection : Treat with TFA/water/scavengers (e.g., triisopropylsilane) to cleave the peptide from the resin .
Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to achieve ≥95% purity .
Lyophilization : Freeze-dry the purified peptide to produce a stable trifluoroacetate salt .
Q. How does the trifluoroacetate counterion impact biological assays?
- Methodological Answer :
- Interference Risks : TFA can alter cellular pH, inhibit enzyme activity, or interfere with spectroscopic measurements (e.g., CD, fluorescence) .
- Mitigation Strategies :
Counterion Exchange : Replace TFA with acetate or HCl using ion-exchange resins (e.g., Amberlite IRA-400), achieving >80% exchange efficiency .
Quality Control : Quantify residual TFA via ion chromatography or elemental analysis .
Advanced Research Questions
Q. How to design experiments studying Tau Peptide (379-408) interactions with amyloid-beta (Aβ) in Alzheimer’s disease models?
- Methodological Answer :
Salt Form Control : Use acetate or HCl salts to avoid TFA-induced aggregation artifacts .
Co-Aggregation Assays : Mix Tau (379-408) with Aβ(1-42) in PBS (pH 7.4, 37°C) and monitor aggregation via Thioflavin T fluorescence .
Structural Analysis : Perform circular dichroism (CD) spectroscopy (190–250 nm) to detect conformational changes (e.g., β-sheet formation) .
Cross-Seeding : Pre-aggregate Tau or Aβ and assess seeding efficiency using transmission electron microscopy (TEM) .
Q. How to resolve contradictions in aggregation kinetics reported for Tau Peptide (379-408) across studies?
- Methodological Answer :
Variable Identification :
- Salt Form : Confirm counterion (TFA vs. acetate) via ion chromatography .
- Buffer Conditions : Standardize pH, ionic strength, and temperature .
Q. Analytical Techniques :
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes over time.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to Aβ .
Data Normalization : Express aggregation rates relative to peptide concentration (µM) and purity (%) .
Q. What advanced techniques characterize the secondary structure of this compound?
- Methodological Answer :
Circular Dichroism (CD) Spectroscopy :
- Prepare 10 µM peptide in 10 mM phosphate buffer (pH 7.4).
- Scan from 190–250 nm at 37°C, averaging 3 scans .
- Analyze spectra using CONTIN/LL algorithms to quantify α-helix, β-sheet, and random coil content .
Q. Fourier-Transform Infrared (FTIR) Spectroscopy :
- Focus on amide I band (1600–1700 cm⁻¹) to identify β-sheet signatures .
Nuclear Magnetic Resonance (NMR) : Use ¹⁵N-labeled peptide for residue-specific structural insights in aqueous/organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
